molecular formula C17H19NO6S2 B2901617 methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate CAS No. 314751-58-1

methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate

Cat. No. B2901617
M. Wt: 397.46
InChI Key: JRLVIMVGKZRELL-LCYFTJDESA-N
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Description

“Methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate” is a complex organic compound. It is related to a series of compounds that have been synthesized for their potential anticancer activity . These compounds are characterized by the presence of a 3,4,5-trimethoxycinnamamide moiety .


Synthesis Analysis

The synthesis of related compounds involves the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . Another method involves an acid-catalyzed Aldol Condensation of 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde and 3,4,5-trimethoxyacetophenone .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the click reaction and the Aldol condensation . The click reaction is a copper-catalyzed azide-alkyne cycloaddition reaction that is often used in the synthesis of heterocyclic compounds .

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential anticancer properties. The presence of the 3,4,5-trimethoxycinnamamide moiety, which is tethered to a 1,2,3-triazole derivative, has been synthesized and shown to exhibit significant in vitro anticancer activity . These compounds, including the one , are characterized by their ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through MTT assay, which measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity .

Drug Design and Synthesis

The structural backbone of this compound allows for the possibility of biological activity or structural modification to improve potency and pharmacokinetics. It can serve as a scaffold for the synthesis of new drugs, especially considering its low toxicity to humans and the potential for selectivity in targeting cancer cells .

Natural Product Synthesis

Cinnamic acid derivatives, to which this compound is related, have been used for the treatment of cancer over many centuries. The compound’s structure is inspired by natural products, which are a unique source of new drugs due to their diverse biological activities .

Pharmacological Research

The compound’s derivatives have been explored for their antioxidant, anti-inflammatory, and antimicrobial activities. This makes it a valuable candidate for pharmacological research, where its efficacy and safety profile can be further investigated .

Chemical Biology

In chemical biology, the compound can be used to study the interaction between small molecules and biological systems. Its ability to affect cell growth and differentiation makes it a useful tool for understanding cellular processes .

Biochemistry

In biochemistry, the compound can be utilized to probe the mechanisms of action of similar molecules. Its anticancer activity, for example, can shed light on the pathways involved in cell cycle regulation and apoptosis .

Medicinal Chemistry

As a medicinal chemistry candidate, this compound’s structure-function relationship can be studied to develop more potent and selective analogs for therapeutic use. Its modifiable structure allows for the optimization of its pharmacological properties .

Analytical Chemistry

In analytical chemistry, the compound can be used as a reference material for developing new analytical methods. Its unique chemical structure can help in the calibration of instruments and the validation of analytical techniques .

properties

IUPAC Name

methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S2/c1-21-11-7-10(8-12(22-2)15(11)24-4)9-13-16(20)18(17(25)26-13)6-5-14(19)23-3/h7-9H,5-6H2,1-4H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLVIMVGKZRELL-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate

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